molecular formula C8H5ClFIO2 B12094455 4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester

4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester

Cat. No.: B12094455
M. Wt: 314.48 g/mol
InChI Key: GMGUTTOUXVNUSP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester is an organic compound with the molecular formula C8H5ClFIO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring .

Scientific Research Applications

4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of chlorine, fluorine, and iodine atoms provides a distinct set of properties that can be leveraged in various chemical and biological studies .

Properties

IUPAC Name

methyl 4-chloro-2-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGUTTOUXVNUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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